molecular formula C20H16N2O3S B270158 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate

Cat. No. B270158
M. Wt: 364.4 g/mol
InChI Key: ABFWAQUKUUMVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
Studies have demonstrated that 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate can exert various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can help to eliminate cancer cells from the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate in lab experiments is its diverse biological activities. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for research on 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate. One potential direction is to investigate its potential as an anticancer agent. Studies have already shown that the compound can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as an antimicrobial agent. The compound has been shown to exhibit antimicrobial activity, and further research is needed to determine its potential applications in this field. Finally, future research could focus on the development of new derivatives of the compound with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine to form the desired compound. The reaction scheme is shown below:

Scientific Research Applications

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 2-methylbenzoate

InChI

InChI=1S/C20H16N2O3S/c1-15-9-5-6-12-17(15)19(23)24-13-7-8-14-26-20-22-21-18(25-20)16-10-3-2-4-11-16/h2-6,9-12H,13-14H2,1H3

InChI Key

ABFWAQUKUUMVCH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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